The synthesis of 3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one typically involves a multi-step process:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance efficiency during synthesis.
The molecular structure of 3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one features several key characteristics:
Property | Value |
---|---|
Molecular Formula | CHClNO |
Molecular Weight | 223.70 g/mol |
IUPAC Name | (E)-3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one |
InChI | InChI=1S/C12H14ClNO/c1-9(15)12(8-14(2)3)10-4-6-11(13)7-5-10/h4-8H,1-3H3/b12-8- |
Canonical SMILES | CC(=O)/C(=C/N(C)C)/C1=CC=C(C=C1)Cl |
3-(4-Chlorophenyl)-4-(dimethylamino)but-3-en-2-one can undergo various chemical reactions:
Reaction Type | Common Reagents |
---|---|
Oxidation | Potassium permanganate, Chromium trioxide |
Reduction | Lithium aluminum hydride, Sodium borohydride |
Substitution | Sodium methoxide, Potassium cyanide |
The mechanism of action for 3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one is primarily studied in the context of its biological activities:
These actions are likely mediated through interactions with specific cellular targets such as enzymes or receptors involved in these pathways.
The physical and chemical properties of 3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
The applications of 3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one span various fields:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0